molecular formula C20H20N2O3S B2734380 4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole CAS No. 855714-71-5

4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole

Cat. No.: B2734380
CAS No.: 855714-71-5
M. Wt: 368.45
InChI Key: MCLCFVSHDREVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and immune regulation. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making it a potential candidate for diabetes treatment .

Biological Activity Overview

The biological activities of this compound include:

  • Antidiabetic Effects : The compound's inhibition of DPP-IV suggests potential benefits in managing type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels.
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Data Table: Biological Activities and Effects

Activity TypeEffect DescriptionReferences
DPP-IV InhibitionEnhances insulin secretion
Antioxidant ActivityReduces oxidative stress in cellular models
Anti-inflammatoryDecreases pro-inflammatory cytokine levels
CytotoxicityExhibits selective cytotoxic effects on cancer cells

Case Studies

Several studies have explored the biological activity of this compound:

  • Diabetes Management : A study involving diabetic rat models demonstrated that administration of the compound significantly reduced fasting blood glucose levels compared to controls. The mechanism was linked to enhanced insulin secretion due to DPP-IV inhibition .
  • Cancer Research : In vitro studies on various cancer cell lines indicated that the compound exhibited selective cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells. This suggests its potential as an anticancer agent .
  • Inflammation Models : Research involving lipopolysaccharide (LPS) induced inflammation in animal models showed that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-15-9-5-6-12-17(15)18-21-19(20(25-18)22-13-7-8-14-22)26(23,24)16-10-3-2-4-11-16/h2-6,9-12H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLCFVSHDREVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332574
Record name 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

855714-71-5
Record name 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.